

# N4-Cyclopropylpyridine-3,4-diamine: A Technical Guide for Drug Discovery Professionals

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## Compound of Interest

**Compound Name:** N4-Cyclopropylpyridine-3,4-diamine

**Cat. No.:** B120656

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## Introduction

**N4-Cyclopropylpyridine-3,4-diamine** is a heterocyclic organic compound featuring a pyridine core substituted with two amino groups at the 3 and 4 positions, and a cyclopropyl group attached to the nitrogen of the amino group at the 4-position. Its chemical structure, particularly the diaminopyridine scaffold, is of significant interest in medicinal chemistry. This scaffold is a known pharmacophore found in various biologically active molecules. The parent compound, 3,4-diaminopyridine, is a potassium channel blocker used in the treatment of certain neuromuscular disorders. The introduction of an N-cyclopropyl substituent may modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, and influence its interaction with biological targets. This technical guide provides a comprehensive overview of the known chemical properties, a putative synthesis protocol, and the potential biological activities of **N4-Cyclopropylpyridine-3,4-diamine**, positioning it as a valuable building block for the development of novel therapeutics.

## Chemical Properties

**N4-Cyclopropylpyridine-3,4-diamine** is a yellow solid under standard laboratory conditions.

[1] While extensive experimental data on its physicochemical properties are not publicly available, key identifiers and predicted properties are summarized in the table below. It is important to note that some values are predictions and should be confirmed experimentally.

| Property                | Value   | Source              |
|-------------------------|---|---------------------|
| CAS Number              | 1040043-50-2                                  | <a href="#">[1]</a> |
| Molecular Formula       | C <sub>9</sub> H <sub>13</sub> N <sub>3</sub> | <a href="#">[1]</a> |
| Molecular Weight        | 163.22 g/mol                                  | <a href="#">[1]</a> |
| Appearance              | Yellow solid                                  | <a href="#">[1]</a> |
| Predicted Boiling Point | 361.7 ± 27.0 °C                               |                     |
| Predicted Density       | 1.1 ± 0.1 g/cm <sup>3</sup>                   |                     |
| Predicted pKa           | 9.16 ± 0.36                                   |                     |
| InChI Key               | YQYUTDYRFPKXTM-UHFFFAOYSA-N                   | <a href="#">[1]</a> |

## Synthesis and Characterization

The primary route for the synthesis of **N4-Cyclopropylpyridine-3,4-diamine** involves the N-alkylation of 3,4-diaminopyridine.[\[1\]](#) This reaction typically utilizes a cyclopropylmethyl halide in the presence of a base. While a specific, detailed experimental protocol for this compound is not widely published, a general procedure can be outlined based on standard organic chemistry practices.

## Experimental Protocol: Putative Synthesis of N4-Cyclopropylpyridine-3,4-diamine

Materials:

- 3,4-Diaminopyridine
- Cyclopropylmethyl bromide (or chloride)
- Potassium carbonate (K<sub>2</sub>CO<sub>3</sub>) or Sodium hydride (NaH)
- Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

- Ethyl acetate
- Brine
- Anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ )
- Silica gel for column chromatography

Procedure:

- To a solution of 3,4-diaminopyridine (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq).
- Stir the mixture at room temperature for 30 minutes.
- Add cyclopropylmethyl bromide (1.1 eq) dropwise to the suspension.
- Heat the reaction mixture to 60-80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, cool the reaction to room temperature and quench with water.
- Extract the aqueous layer with ethyl acetate (3 x 50 mL).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford **N4-Cyclopropylpyridine-3,4-diamine**.

Characterization: The structure of the synthesized compound should be confirmed by standard analytical techniques:

- Nuclear Magnetic Resonance (NMR) Spectroscopy:  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra would confirm the presence of the pyridine ring protons, the amino protons, and the characteristic signals of the cyclopropylmethyl group.[\[1\]](#)

- Mass Spectrometry (MS): To confirm the molecular weight of the compound.
- High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.



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A generalized workflow for the synthesis and analysis of **N4-Cyclopropylpyridine-3,4-diamine**.

## Safety and Handling

A specific Safety Data Sheet (SDS) for **N4-Cyclopropylpyridine-3,4-diamine** is not readily available. Therefore, handling precautions should be based on the known hazards of the structurally similar and highly toxic compound, 3,4-diaminopyridine.[2][3][4]

| Hazard Category                     | Precaution   |
|-------------------------------------|--|
| Acute Toxicity                      | Fatal if swallowed, toxic in contact with skin, fatal if inhaled.[2][3][4]                             |
| Skin Corrosion/Irritation           | Causes skin irritation.[3][4]  |
| Eye Damage/Irritation               | Causes serious eye damage.[3][4]   |
| Personal Protective Equipment (PPE) | Wear chemical-resistant gloves, safety goggles, and a lab coat. Handle in a well-ventilated fume hood. |
| Storage                             | Store in a tightly sealed container in a cool, dry place.[5]   |
| Disposal                            | Dispose of in accordance with local, state, and federal regulations for hazardous chemical waste.      |

## Potential Biological Activity and Signaling Pathways

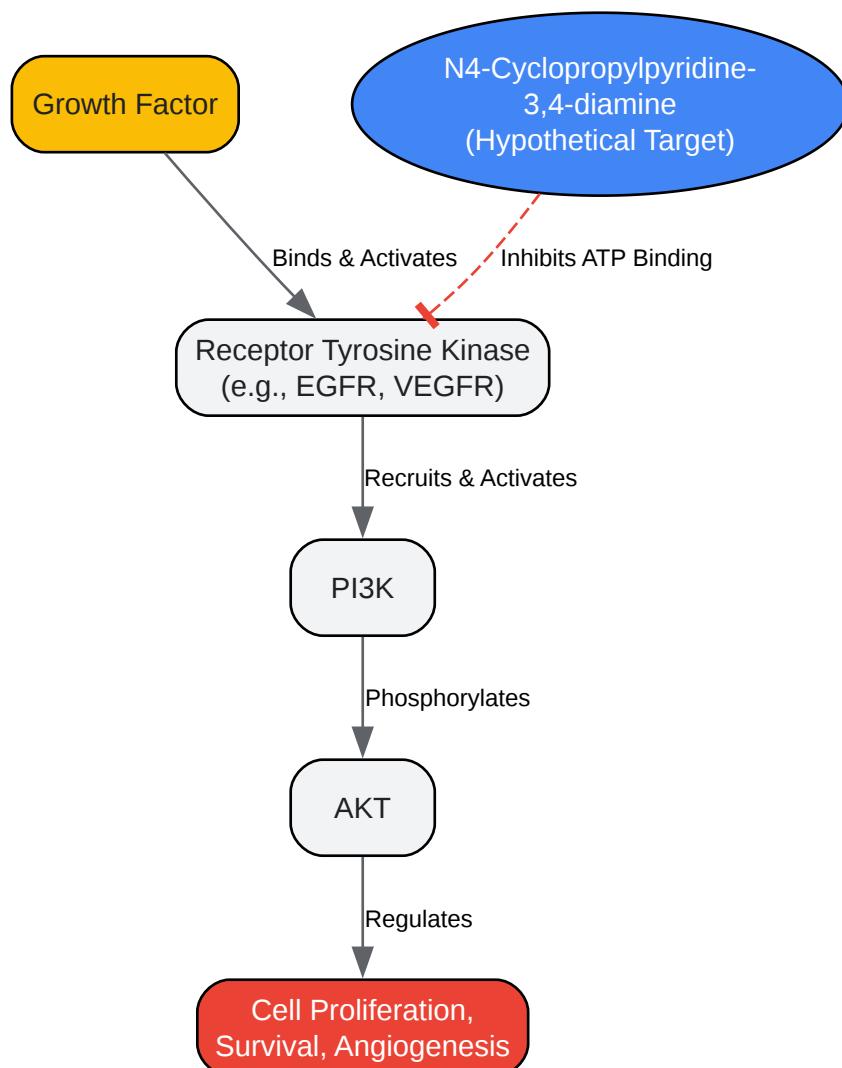
While there is no specific biological data for **N4-Cyclopropylpyridine-3,4-diamine** in the public domain, the 3,4-diaminopyridine scaffold is a well-established pharmacophore. The parent compound, 3,4-diaminopyridine (Amifampridine), is a voltage-gated potassium channel blocker that enhances the release of acetylcholine at the neuromuscular junction.<sup>[6]</sup>

Furthermore, substituted diaminopyridine and diaminopyrimidine derivatives have been extensively investigated as kinase inhibitors.<sup>[7][8]</sup> Kinases are a large family of enzymes that play crucial roles in cellular signaling, and their dysregulation is implicated in numerous diseases, particularly cancer. The pyridine-diamine core can act as a "hinge-binder," forming hydrogen bonds with the backbone of the kinase ATP-binding pocket, a common feature of many kinase inhibitors.<sup>[9]</sup>

Given this context, it is plausible that **N4-Cyclopropylpyridine-3,4-diamine** could exhibit inhibitory activity against various protein kinases. The cyclopropyl group may confer selectivity or improved potency by interacting with specific hydrophobic pockets within the kinase domain.

## Hypothetical Target: Kinase Signaling Pathway

Many kinase inhibitors target receptor tyrosine kinases (RTKs) or downstream intracellular kinases in pathways such as the PI3K/AKT or JAK/STAT pathways. These pathways are central regulators of cell proliferation, survival, and differentiation.

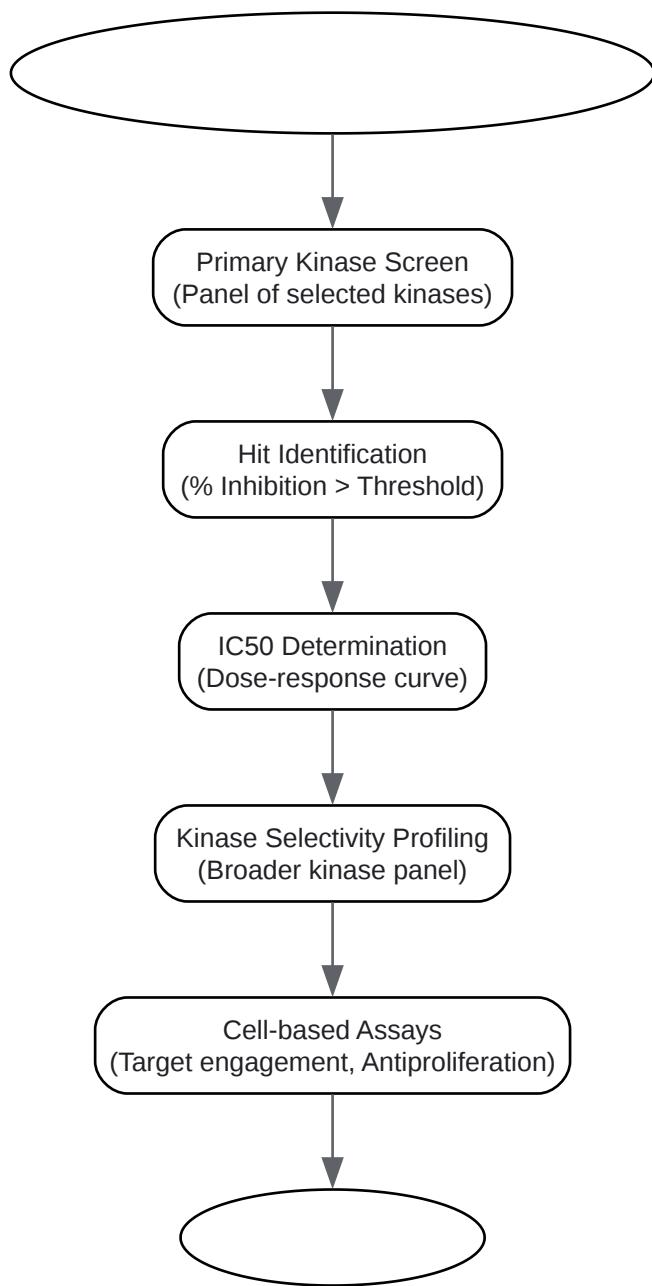


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A potential mechanism of action via inhibition of a Receptor Tyrosine Kinase signaling pathway.

## Experimental Workflow for Kinase Inhibitor Screening

For researchers interested in evaluating the potential kinase inhibitory activity of **N4-Cyclopropylpyridine-3,4-diamine**, a standard workflow can be employed. This workflow begins with the synthesis and purification of the compound, followed by in vitro biochemical assays to determine its inhibitory potency against a panel of kinases.



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A typical workflow for screening and characterizing a potential kinase inhibitor.

## Conclusion

**N4-Cyclopropylpyridine-3,4-diamine** is a readily accessible synthetic intermediate with significant potential for use in drug discovery and development. While specific experimental data for this compound is limited, its structural similarity to known biologically active molecules, particularly kinase inhibitors, makes it a compelling candidate for further investigation. The

diaminopyridine core provides a robust scaffold for interaction with various biological targets, and the N-cyclopropyl group offers a vector for optimizing potency, selectivity, and pharmacokinetic properties. The information and hypothetical protocols provided in this guide serve as a valuable resource for researchers aiming to explore the therapeutic potential of this and related compounds. Further experimental validation of its physicochemical properties, biological activity, and mechanism of action is warranted.

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